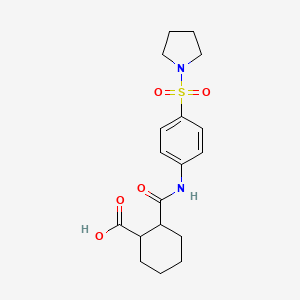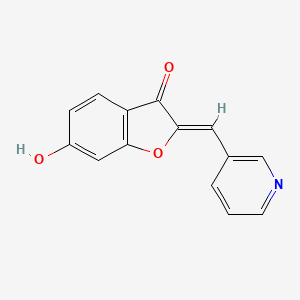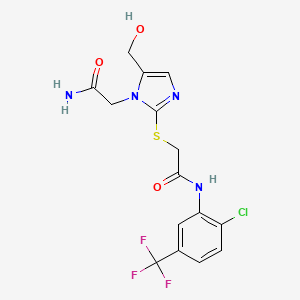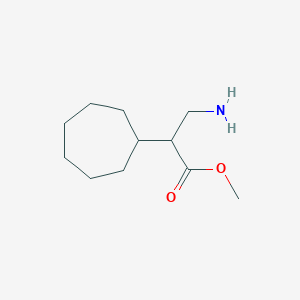
Methyl 3-amino-2-cycloheptylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 3-amino-2-cycloheptylpropanoate" is not directly mentioned in the provided papers. However, the papers discuss various methyl amino propanoates and their derivatives, which are relevant to the analysis of similar compounds. These compounds are typically used as intermediates in the synthesis of heterocyclic systems and have applications in the development of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of related compounds often involves the use of acylamino and dimethylaminopropenoate groups as key intermediates. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate is prepared from N-acetylglycine, which is then converted using N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate . Another example is the acylation of methyl 1-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride at room temperature to synthesize the title compound in paper . These methods demonstrate the versatility of amino propanoates in synthesizing complex heterocyclic systems.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by the presence of multiple functional groups that allow for further chemical transformations. For example, the presence of acetylamino or benzyloxycarbonylamino groups attached to the propenoate moiety is a common feature . The orientation around the double bond and the stereochemistry of these compounds can be crucial for their reactivity and are sometimes confirmed by X-ray analysis .
Chemical Reactions Analysis
Methyl amino propanoates undergo various chemical reactions to form heterocyclic systems. They react with N-nucleophiles to form substituted pyranones, pyranoazines, and pyranoazoles . They can also react with 1,3-diketones to form trisubstituted pyrroles . The removal of protective groups such as benzyloxycarbonyl is achieved through catalytic transfer hydrogenation, which is an important step in obtaining the free amino compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the intermolecular hydrogen bonds in the crystal structure of some derivatives can lead to the formation of extended chains, which may affect their solubility and crystallinity . The presence of multiple stereogenic centers in some of these compounds also affects their optical activity, which is important for their application in asymmetric synthesis .
科学的研究の応用
Synthesis and Structural Studies
- Methyl 3-amino-2-cycloheptylpropanoate and similar compounds have been synthesized and structurally analyzed for potential biological applications. For instance, novel N-(α-bromoacyl)-α-amino esters, related to Methyl 3-amino-2-cycloheptylpropanoate, have been synthesized and subjected to single crystal X-ray diffraction to investigate their structures. These compounds have shown low cytotoxicity and lack antibacterial and anti-inflammatory activity, making them suitable for incorporation into prodrugs (Yancheva et al., 2015).
Biochemical and Pharmaceutical Research
- Compounds structurally similar to Methyl 3-amino-2-cycloheptylpropanoate have been used in the synthesis of various heterocyclic systems. These systems include fused pyrimidinones, which are significant in pharmaceutical research for their potential therapeutic properties (Toplak et al., 1999).
Peptide Synthesis and Structural Analysis
- In the field of peptide chemistry, derivatives of Methyl 3-amino-2-cycloheptylpropanoate have been used in the synthesis of β-peptides. These peptides, containing β2,2- or β3,3-geminally disubstituted β-amino acids, have been synthesized and analyzed for their secondary structural patterns. Such research is crucial for understanding the conformational flexibility and potential applications of these peptides in biochemistry (Seebach et al., 1998).
Chemical Reactivity and Enantioselectivity Studies
- The enantioselectivity of the amino acid mediated intramolecular asymmetric aldol reaction of derivatives of Methyl 3-amino-2-cycloheptylpropanoate has been studied. Such research provides insights into the chemical reactivity and potential for developing asymmetric synthetic methods in organic chemistry (Nagamine et al., 2007).
特性
IUPAC Name |
methyl 3-amino-2-cycloheptylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZYZQVGVNNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-cycloheptylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)
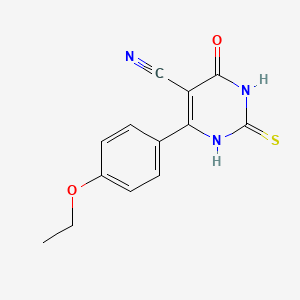
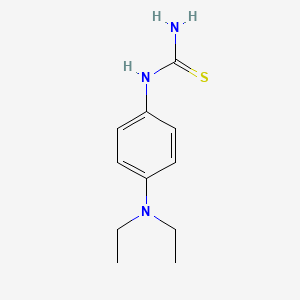
![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)
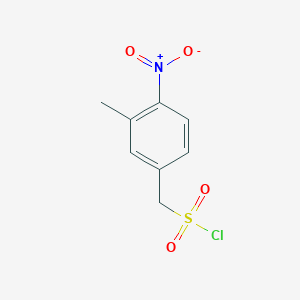
![2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3004162.png)
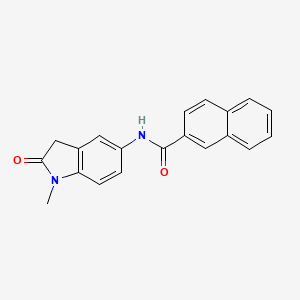
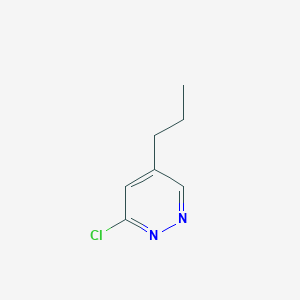
![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)
